N-(3-Phenylacryloyl)-L-tryptophan
Description
N-(3-Phenylacryloyl)-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, modified by the introduction of a 3-phenylacryloyl group at the amino terminus. The compound’s structure combines the hydrogen-bonding capability of the amino acid backbone with the π-π stacking interactions of aromatic systems, enabling diverse solid-state packing and reactivity.
Properties
CAS No. |
87579-13-3 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylprop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-11,13,18,21H,12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
LRRVNTFMJJTRFQ-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylacryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-phenylacryloyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenylacryloyl)-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the phenylacryloyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe) for bromination reactions.
Major Products:
Oxidation: Formation of carboxylic acids from the aromatic rings.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of brominated aromatic compounds.
Scientific Research Applications
N-(3-Phenylacryloyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Phenylacryloyl)-L-tryptophan involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The aromatic rings allow for π-π interactions with other aromatic systems, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-phenylacryloyl)-L-tryptophan with structurally related compounds, focusing on synthesis, structural features, and functional properties.
Structural Analogs
2.1.1 Methyl N-(3-Cyanopicolinoyl)-L-Tryptophanate
- Structure: Features a 3-cyanopicolinoyl group instead of phenylacryloyl, with a methyl ester at the carboxyl terminus .
- Synthesis: Prepared via EDCI-mediated coupling of 2-cyanonicotinic acid with L-tryptophan methyl ester, yielding a byproduct with a dihedral angle of 13.55° between the indole and pyridine rings .
- Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing reactivity toward N-hydroxybenzamidine synthesis. The methyl ester reduces polarity compared to the free carboxylic acid in this compound, affecting solubility and crystallinity.
2.1.2 L-Tryptophan Hydrochloride
- Structure : A simple salt of L-tryptophan with hydrochloric acid, retaining the native indole and carboxylate groups .
- Properties: Crystallizes in a non-centrosymmetric space group (P21), enabling nonlinear optical (NLO) activity due to anisotropic charge distribution .
- Contrast : The absence of an acyl group limits its utility in synthetic organic chemistry but preserves its role in biological systems.
Functional Group Impact
Crystallographic and Supramolecular Features
- Methyl N-(3-Cyanopicolinoyl)-L-Tryptophanate: Crystal packing involves N–H···O hydrogen bonds forming c-axis chains, stabilized by the planar pyridine-indole arrangement .
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